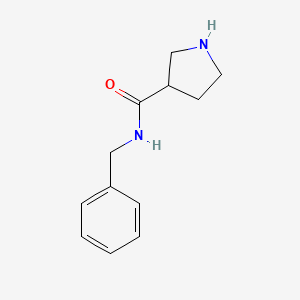

N-benzylpyrrolidine-3-carboxamide

説明

BenchChem offers high-quality N-benzylpyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzylpyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-benzylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(11-6-7-13-9-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIHUWMWSRARCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Elucidating the Mechanism of Action of Novel N-benzylpyrrolidine-3-carboxamide Kinase Inhibitors

Introduction

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting a wide range of enzymes and receptors.[1][2] Novel derivatives, such as N-benzylpyrrolidine-3-carboxamide, represent a promising avenue for the development of new therapeutics, particularly in the realm of kinase inhibition.[1][3][4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Therefore, the discovery of novel kinase inhibitors is of significant interest.[5][7]

This guide provides an in-depth, technically-focused framework for the comprehensive characterization of the mechanism of action of a novel N-benzylpyrrolidine-3-carboxamide-based kinase inhibitor. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical, decision-driven workflow. We will explore the causality behind experimental choices, ensuring a self-validating system of inquiry from initial hit confirmation to detailed cellular mechanism.

Part 1: Foundational Analysis: Hit Confirmation and Initial Biochemical Characterization

The first critical step is to rigorously confirm that the observed inhibitory activity is real and not an artifact of the assay system. This foundational data provides the basis for all subsequent, more complex investigations.

Primary Biochemical Potency (IC50) Determination

The initial measure of a compound's inhibitory potential is its half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[8][9][10] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[8]

Causality of Choice: The ADP-Glo™ assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and its resistance to interference from colored or fluorescent compounds, a common issue in high-throughput screening.[8] The luminescent readout provides a high signal-to-noise ratio, ensuring reliable data.

Experimental Protocol: ADP-Glo™ Kinase Assay [8][11][12]

-

Reaction Setup: In a 384-well plate, combine the target kinase, substrate, and ATP at a concentration close to the Michaelis-Menten constant (Km) for ATP. This ensures that the assay is sensitive to competitive inhibitors.

-

Compound Titration: Add a serial dilution of the N-benzylpyrrolidine-3-carboxamide inhibitor to the reaction wells. Include appropriate controls (no inhibitor, no enzyme).

-

Kinase Reaction: Incubate the plate at room temperature for the optimized reaction time.

-

ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[8] Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[8] Incubate for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay Validation

To ensure the initial IC50 value is not an artifact of the chosen assay technology, it is crucial to perform an orthogonal assay. A different technology, such as a fluorescence-based assay, will help confirm the compound's activity.

Causality of Choice: Using a different detection method helps to rule out compound interference with the assay components themselves (e.g., luciferase in the ADP-Glo™ assay). This builds confidence that the compound is indeed inhibiting the kinase.

Part 2: Deep Dive into the Molecular Mechanism of Inhibition

With a validated IC50 in hand, the next phase is to dissect the precise molecular mechanism by which the N-benzylpyrrolidine-3-carboxamide inhibitor interacts with its target kinase.

Determining Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

While IC50 reflects functional potency, it is influenced by assay conditions. To understand the direct binding interaction, Surface Plasmon Resonance (SPR) is the gold standard.[13][14][15] SPR provides real-time, label-free measurement of binding affinity (KD), as well as the association (kon) and dissociation (koff) rate constants.[13][14][15]

Causality of Choice: Kinetic information is critical. A compound with a slow dissociation rate (long residence time) may exhibit a more durable pharmacological effect in vivo, even if its affinity is comparable to a compound with a fast off-rate.[16] This is a key parameter for predicting in vivo efficacy.

Experimental Protocol: Surface Plasmon Resonance (SPR) [6][14]

-

Kinase Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface using amine coupling. Careful optimization of immobilization conditions is necessary to ensure the kinase remains active.[6]

-

Compound Injection: Flow a series of concentrations of the N-benzylpyrrolidine-3-carboxamide inhibitor over the sensor surface.

-

Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

Elucidating the Mode of Inhibition

Understanding how the inhibitor interacts with the kinase's active site is fundamental. The primary question is whether the inhibitor is competitive with the ATP substrate, or if it binds to an allosteric site.

Causality of Choice: The mode of inhibition has significant implications for the inhibitor's cellular activity and potential for selectivity. ATP-competitive inhibitors are common, but can suffer from off-target effects due to the conserved nature of the ATP binding site across the kinome.[17] Allosteric inhibitors, which bind to less conserved sites, can offer greater selectivity.[7]

Experimental Protocol: Michaelis-Menten Kinetics

-

Varying Substrate Concentrations: Set up a matrix of experiments where both the ATP concentration and the inhibitor concentration are varied.

-

Measure Initial Reaction Rates: Use the ADP-Glo™ assay to measure the initial velocity of the kinase reaction under each condition.

-

Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots.

-

Competitive Inhibition: The apparent Km for ATP will increase with increasing inhibitor concentration, while the Vmax remains unchanged.

-

Non-competitive Inhibition: The Vmax will decrease with increasing inhibitor concentration, while the Km for ATP remains unchanged.

-

Uncompetitive Inhibition: Both the Vmax and the Km for ATP will decrease with increasing inhibitor concentration.

-

Part 3: Bridging to the Cellular Environment: Target Engagement and Functional Effects

Biochemical activity is essential, but it is in the complex milieu of a living cell that an inhibitor must ultimately function. This section focuses on confirming that the N-benzylpyrrolidine-3-carboxamide inhibitor engages its target in cells and elicits the desired biological response.

Confirming Cellular Target Engagement

It is critical to demonstrate that the inhibitor binds to its intended target within the complex environment of a living cell.[18][19] The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are powerful techniques for this purpose.[20][21][22][23][24]

Causality of Choice (CETSA): CETSA is a label-free method that relies on the principle that a protein becomes more thermally stable when bound to a ligand.[19][23][24] This provides direct evidence of target engagement in a physiological context.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [19][23][24][25][26]

-

Cell Treatment: Treat intact cells with the N-benzylpyrrolidine-3-carboxamide inhibitor or a vehicle control.

-

Thermal Challenge: Heat the cell lysates to a range of temperatures.[19][26]

-

Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Quantification: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods.

-

Data Analysis: A positive shift in the melting temperature of the target protein in the presence of the inhibitor confirms target engagement.[23][24]

Causality of Choice (NanoBRET™): The NanoBRET™ Target Engagement Assay is a highly sensitive and quantitative method for measuring compound binding in live cells.[18][20][21][22][27] It can be used to determine not only target occupancy but also intracellular affinity and residence time.[20][21][27]

Experimental Protocol: NanoBRET™ Target Engagement Assay [20][22][27]

-

Cell Transfection: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.[22]

-

Tracer and Inhibitor Addition: Add a cell-permeable fluorescent tracer that binds to the kinase, along with varying concentrations of the N-benzylpyrrolidine-3-carboxamide inhibitor.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal between the NanoLuc® luciferase and the fluorescent tracer.

-

Data Analysis: Competitive displacement of the tracer by the inhibitor results in a decrease in the BRET signal, allowing for the determination of intracellular IC50 and affinity.[22]

Assessing Downstream Pathway Modulation

Inhibition of a kinase should lead to a measurable change in the phosphorylation state of its downstream substrates. Western blotting is a standard and effective method to assess this.

Experimental Protocol: Western Blotting for Phospho-Substrates

-

Cell Treatment and Lysis: Treat cells with the inhibitor for various times and at different concentrations. Lyse the cells to extract proteins.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of the downstream substrate, as well as an antibody for the total substrate protein as a loading control.

-

Data Analysis: A decrease in the phospho-substrate signal in a dose- and time-dependent manner provides evidence of functional target inhibition.

Part 4: Defining the Selectivity Profile

An ideal inhibitor is highly selective for its intended target, minimizing off-target effects that could lead to toxicity.[5][28] Kinome-wide profiling is essential to understand the selectivity of the N-benzylpyrrolidine-3-carboxamide inhibitor.

Methodology: Kinome-Wide Selectivity Profiling

This is typically performed as a service by specialized companies.[30][31][32] The inhibitor is screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (often >400).[29][33] The percent inhibition for each kinase is determined, providing a comprehensive selectivity profile. Any significant off-target hits should be followed up with full IC50 determinations.

Data Summary and Visualization

Quantitative Data Summary

| Parameter | Method | Value | Interpretation |

| Biochemical Potency | |||

| IC50 | ADP-Glo™ | [Insert Value] | Initial measure of inhibitory potency. |

| Binding Affinity | |||

| KD | SPR | [Insert Value] | Direct measure of binding affinity. |

| kon | SPR | [Insert Value] | Association rate constant. |

| koff | SPR | [Insert Value] | Dissociation rate constant; informs residence time. |

| Cellular Potency | |||

| Cellular IC50 | NanoBRET™ | [Insert Value] | Potency in a live cell context. |

| Selectivity | |||

| S-Score (1 µM) | Kinome Scan | [Insert Value] | Quantitative measure of selectivity. |

Visualizations

Caption: Experimental workflow for inhibitor characterization.

Caption: Hypothetical kinase signaling pathway and point of inhibition.

Conclusion

The comprehensive characterization of a novel inhibitor's mechanism of action is a multi-faceted endeavor that requires a logical and iterative experimental approach. By systematically progressing from initial biochemical validation to in-depth molecular and cellular analysis, researchers can build a robust and reliable data package. This guide, centered on the N-benzylpyrrolidine-3-carboxamide scaffold, provides a framework for making informed experimental choices, ensuring that the resulting data is not only accurate but also provides deep mechanistic insights. This, in turn, is critical for the successful translation of a promising chemical matter into a potential therapeutic.

References

-

NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

-

Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

- ADP Glo Protocol.

-

Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

-

Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

-

ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

-

Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents. PMC. [Link]

-

High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]

-

Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

- Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors.

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. [Link]

-

KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. PMC. [Link]

-

Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. ACS Publications. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. PMC. [Link]

-

The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors. ResearchGate. [Link]

-

Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases1. AACR Journals. [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Kinase Selectivity Panels. Reaction Biology. [Link]

-

The Development and Application of KinomePro-DL: A Deep Learning Based Online Small Molecule Kinome Selectivity Profiling Prediction Platform. ACS Publications. [Link]

-

Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

-

Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

-

Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug develo. ScienceOpen. [Link]

-

Discovery of N-benzyl hydroxypyridone carboxamides as a novel and potent antiviral chemotype against human cytomegalovirus (HCMV). PMC. [Link]

-

Paving the way for small-molecule drug discovery. PMC. [Link]

-

Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. [Link]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]

-

N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists. PubMed. [Link]

-

Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [Link]

-

Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Malaria World. [Link]

-

(PDF) Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl‐ACP Thioesterase Inhibition. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and pharmacological characterization of a novel series of highly selective inhibitors of cyclin‐dependent kinases 4 and 6 as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioradiations.com [bioradiations.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. content.protocols.io [content.protocols.io]

- 13. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. scienceopen.com [scienceopen.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 21. news-medical.net [news-medical.net]

- 22. Kinase Target Engagement | Kinase Affinity Assay [promega.com]

- 23. tandfonline.com [tandfonline.com]

- 24. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 25. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 28. caymanchem.com [caymanchem.com]

- 29. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assayquant.com [assayquant.com]

- 31. reactionbiology.com [reactionbiology.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling - PMC [pmc.ncbi.nlm.nih.gov]

N-benzylpyrrolidine-3-carboxamide chemical properties and structural analysis

N-benzylpyrrolidine-3-carboxamide: Structural Analysis, Chemical Properties, and Optimization in Antimalarial Drug Discovery

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper detailing the physicochemical properties, structural nuances, and synthetic methodologies of the N-benzylpyrrolidine-3-carboxamide chemotype. Historically, the pursuit of novel antimalarial agents has been hindered by the rapid emergence of resistant Plasmodium falciparum strains. Through a hybrid target-phenotype drug discovery approach, 4-aryl-N-benzylpyrrolidine-3-carboxamides (e.g., GNF-Pf-4691 and CWHM-1008) have emerged as highly potent, orally efficacious agents[1]. This guide deconstructs the structural rationale, synthetic pathways, and validation protocols that underpin this promising class of compounds.

Physicochemical Properties and Structural Analysis

N-benzylpyrrolidine-3-carboxamide serves as the fundamental scaffold for a novel class of antimalarial agents[2]. The core structure comprises a pyrrolidine ring substituted at the 3-position with a carboxamide group and N-benzylated at the pyrrolidine nitrogen.

Table 1: Fundamental Physicochemical Properties of the Base Scaffold

| Property | Value / Description |

| IUPAC Name | N-benzylpyrrolidine-3-carboxamide |

| CAS Registry Number | 1342907-02-1[3] |

| Molecular Formula | C12H16N2O[3] |

| Molecular Weight | 204.27 g/mol [3] |

| SMILES String | O=C(C1CNCC1)NCC2=CC=CC=C2[3] |

| Structural Class | Pyrrolidine carboxamide |

Causality in Structural Design: The 4-aryl substitution on this scaffold is critical for biological activity. Extensive profiling reveals that the trans-3,4-disubstituted pyrrolidine configuration is necessary to mimic the transition state of aspartic protease substrates[1]. Stereochemical analysis demonstrates a distinct preference for the (3R,4S) enantiomer in the carboxamide series, which exhibits up to a 3-fold increase in potency compared to its (3S,4R) counterpart[4]. The benzylic position tolerates very few substituents due to strict steric constraints within the target binding pocket, whereas the 3-aryl position is highly accommodating to diverse hydrophobic groups and heterocycles[4].

Chemical Synthesis Workflow: Stereoselective [3+2] Cycloaddition

The synthesis of the 4-aryl-N-benzylpyrrolidine-3-carboxamide core relies on a highly efficient, stereoselective [3+2] cycloaddition. This approach guarantees the formation of the required trans-diastereomer.

Synthesis workflow of 4-aryl-N-benzylpyrrolidine-3-carboxamides via [3+2] cycloaddition.

Step-by-Step Synthetic Protocol (Self-Validating System):

-

Preparation of Dipolarophile: Synthesize racemic trans-α,β-unsaturated esters via a standard Wittig reaction using appropriate aryl aldehydes and stabilized ylides[4].

-

Validation Control: Confirm trans geometry via 1H NMR (coupling constant J≈16 Hz for vinylic protons).

-

-

Azomethine Ylide Generation: React N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with trifluoroacetic acid (TFA) at 0°C to generate the unstabilized azomethine ylide in situ[4].

-

[3+2] Cycloaddition: Introduce the trans-α,β-unsaturated ester to the ylide solution. The reaction proceeds stereospecifically to yield the racemic trans-3,4-disubstituted pyrrolidine core[4].

-

Validation Control: LC-MS analysis of the crude mixture to verify mass and diastereomeric excess (>95% trans).

-

-

Deprotection and Amidation: Remove the benzyl protecting group (Pd/C, H2 or ammonium formate) and protect the pyrrolidine nitrogen with a Boc group. Hydrolyze the ester to the corresponding carboxylic acid using LiOH[4]. Couple the acid with various benzylamines using HATU and DIPEA to form the carboxamide.

-

Chiral Resolution: To isolate the potent (3R,4S) enantiomer, couple the racemic acid with an (S)-4-benzyl-2-oxazolidinone chiral auxiliary. Separate the resulting diastereomers via silica gel chromatography, followed by auxiliary cleavage[4].

-

Validation Control: Chiral HPLC to ensure enantiomeric excess (ee) > 98%.

-

Hybrid Target-Phenotype Drug Discovery

Rather than relying solely on target-based design—which often yields potent but non-drug-like peptidomimetics—this chemotype was optimized using a hybrid approach[1]. By mining phenotypic antimalarial databases for structures resembling known aspartic protease inhibitors, researchers identified GNF-Pf-4691[1].

Hybrid target-phenotype screening workflow for antimalarial lead optimization.

Structure-Activity Relationship (SAR) and Efficacy Data

Optimization of the terminal aryl rings led to the discovery of compound (+)-54b (CWHM-1008)[1]. The SAR dictates that 3,4-disubstitution on the 4-aryl ring is well tolerated and enhances potency, whereas 2,4-disubstitution drastically reduces it[4].

Table 2: In Vitro Antimalarial Activity of Key Derivatives

| Compound | Configuration | 4-Aryl Substituent | Pf 3D7 IC50 (nM) | Pf Dd2 IC50 (nM) |

| GNF-Pf-4691 [1] | Racemic | Unsubstituted Phenyl | ~385 | N/A |

| (+)-54b (CWHM-1008) [4] | (3R,4S) | 4-CF3, 3-Cl Phenyl | 46 ± 6 | 21 ± 1 |

| (-)-52a [4] | (3S,4R) | 4-CF3, 3-Cl Phenyl | ~150 | N/A |

| Chloroquine (Control) [4] | N/A | N/A | 38 ± 2 | 196 ± 14 |

Mechanistic Insight: Compound (+)-54b exhibits a 10-fold greater potency against the multi-drug resistant Dd2 strain compared to chloroquine[4]. The inclusion of halogenated substituents (e.g., CF3, Cl) at the 3- and 4-positions of the aryl ring significantly increases lipophilicity and target residence time, thereby overcoming efflux mechanisms prevalent in resistant strains[4].

In Vitro and In Vivo Profiling Protocol

To validate the efficacy of synthesized N-benzylpyrrolidine-3-carboxamide derivatives, the following standardized profiling protocol must be executed.

Step-by-Step Profiling Methodology:

-

In Vitro Cultivation: Culture Plasmodium falciparum strains 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) in human erythrocytes suspended in RPMI 1640 medium supplemented with 0.5% ALbumax II.

-

Validation Control: Maintain parasitemia at 1% with a 2% hematocrit.

-

-

SYBR Green I Assay: Dispense compounds in serial dilutions into 384-well plates. Incubate with parasite cultures for 72 hours at 37°C under a defined gas mixture (5% O2, 5% CO2, 90% N2). Lyse cells and add SYBR Green I dye. Measure fluorescence (Ex: 485 nm, Em: 530 nm) to quantify parasite DNA replication.

-

Pharmacokinetic (PK) Analysis: Administer the lead compound (+)-54b to CD-1 mice via oral gavage (p.o.) and intravenous (i.v.) routes. Collect blood samples at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 24 h).

-

Validation Control: Quantify plasma concentrations using LC-MS/MS against a validated internal standard to determine half-life ( t1/2 ), clearance (Cl), and oral bioavailability (%F). Compound 54b demonstrates an excellent half-life of 4.4 hours in mice[1].

-

-

In Vivo Efficacy (Peter's Test): Infect mice with P. berghei or P. chabaudi. Administer compounds orally once daily (q.d.) for four days. Monitor parasitemia via Giemsa-stained blood smears. Compound (+)-54b achieves an ED99 of ~30 mg/kg/day[1].

Conclusion

The N-benzylpyrrolidine-3-carboxamide scaffold represents a paradigm shift in the design of antimalarial therapeutics. By leveraging stereoselective [3+2] cycloaddition and a hybrid target-phenotype screening strategy, researchers have successfully optimized this chemotype into highly potent, orally bioavailable leads like CWHM-1008. Future development should focus on mitigating potential hERG liabilities and CYP3A4 inhibition observed in related homologous series[5], paving the way for clinical translation.

References

-

4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1 - PMC. nih.gov. Available at:[Link]

-

4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides | Journal of Medicinal Chemistry. acs.org. Available at:[Link]

-

4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed. nih.gov. Available at: [Link]

-

4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides | ACS Medicinal Chemistry Letters. acs.org. Available at:[Link]

Sources

- 1. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1342907-02-1|N-Benzylpyrrolidine-3-carboxamide| Ambeed [ambeed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

In vitro biological activity of N-benzylpyrrolidine-3-carboxamide derivatives

[label="Compound\nExposure\n(72h Incubation)", fillcolor="#F1F3

Fig 1. Hybrid target-phenotype drug discovery workflow for N-benzylpyrrolidine-3-carboxamides.

In Vitro Biological Activity & Structure-Activity Relationship (SAR)

Extensive SAR profiling of the N-benzylpyrrolidine-3-carboxamide scaffold focused primarily on the two terminal aryl rings. The biological evaluation revealed strict structural requirements for antimalarial potency:

-

Benzylic Position: Tolerates very few substituents, indicating a highly restrictive binding pocket 1.

-

3-Aryl Position: Highly accommodating to a range of hydrophobic groups and heterocycles. Specifically, 3,4-disubstitution on this ring enhances potency, whereas 2,4-disubstitution leads to a 6- to 8-fold reduction in activity 1.

This optimization campaign culminated in the discovery of (+)-54b (CWHM-1008) . Remarkably, while (+)-54b exhibits equipotency to Chloroquine (CQ) against the drug-sensitive 3D7 strain, it demonstrates a 10-fold greater potency against the multidrug-resistant Dd2 strain 1.

Table 1: In Vitro Antimalarial Potency and Microsomal Stability of Key Derivatives

| Compound Identifier | 3-Aryl Substitution | IC₅₀ vs P. falciparum 3D7 (nM) | IC₅₀ vs P. falciparum Dd2 (nM) | Mouse Liver Microsome t₁/₂ (min) |

| GNF-Pf-4691 (Hit) | Unsubstituted | >500 | N/A | N/A |

| Compound 26 | 4-CF₃-3-Cl | 83 | N/A | N/A |

| (+)-54b (CWHM-1008) | Optimized Heterocycle | 46 | 21 | >160 (Low Clearance) |

| Chloroquine (CQ) (Control) | N/A | 38 | 196 | N/A |

Data synthesized from Meyers et al., 20191.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the in vitro evaluation of these chemotypes relies on robust, self-validating phenotypic and pharmacokinetic assays.

Protocol 4.1: SYBR Green I-Based In Vitro Viability Assay

Causality & Rationale: Historically, antimalarial screening relied on the incorporation of radioactive [3H]-hypoxanthine 2. The modern SYBR Green I assay replaces this by exploiting a fundamental biological differential: mature human erythrocytes are anucleate and lack DNA. Because SYBR Green I strongly fluoresces only when intercalated into double-stranded DNA, any fluorescent signal generated in an infected erythrocyte culture is directly and exclusively proportional to Plasmodium replication 3.

Step-by-Step Methodology:

-

Culture Synchronization: Treat asynchronous P. falciparum cultures with 5% D-sorbitol for 10 minutes 4. Causality: D-sorbitol induces osmotic lysis specifically in mature parasite stages (trophozoites and schizonts) due to new permeation pathways (NPPs) on the infected erythrocyte membrane, leaving the early ring stages intact. This ensures a uniform biological starting point.

-

Compound Exposure: Seed the synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit into 96-well plates containing 2-fold serial dilutions of the N-benzylpyrrolidine-3-carboxamide derivatives 4. Include Chloroquine and Artemisinin as positive controls. Incubate for 72 hours at 37°C in a low-oxygen environment (candle jar method) 5.

-

Lysis & Staining: Add a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 μL/mL of 10,000× SYBR Green I [[5]](). Incubate in the dark for 1 hour at room temperature. Causality: Saponin and Triton X-100 permeabilize both the erythrocyte and parasite membranes, allowing the dye unrestricted access to the parasitic DNA.

-

Quantification: Measure fluorescence using a multi-mode plate reader with excitation at 485 nm and emission at 528 nm 5. Plot fluorescence readouts against drug concentrations to calculate the IC₅₀.

Fig 2. SYBR Green I-based in vitro viability assay workflow for P. falciparum.

Protocol 4.2: In Vitro Microsomal Stability Assay

Causality & Rationale: A known liability of protease inhibitors is their susceptibility to rapid hepatic metabolism. To ensure that in vitro antimalarial potency will translate to in vivo efficacy, compounds must be screened against Mouse Liver Microsomes (MLM) 1. This assay predicts intrinsic clearance and half-life. Step-by-Step Methodology:

-

Pre-incubate the test compound (1 μM) with MLM (0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Quench the reaction at specific time points (0, 15, 30, 60, 120 minutes) using ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life (t₁/₂).

Translational Insights: From In Vitro to In Vivo Efficacy

The rigorous in vitro biological and pharmacokinetic profiling of the N-benzylpyrrolidine-3-carboxamide series successfully predicted in vivo outcomes. Compound (+)-54b (CWHM-1008), which demonstrated exceptional stability in the MLM assay (t₁/₂ > 160 min), achieved a highly favorable pharmacokinetic profile in mice, boasting an in vivo half-life of 4.4 hours [[1]](). Consequently, it proved orally efficacious in a murine model of malaria, achieving an ED₉₉ of ~30 mg/kg/day 1. This establishes the N-benzylpyrrolidine-3-carboxamide chemotype as a highly promising, validated scaffold for next-generation antimalarial drug development.

References

-

4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides - Journal of Medicinal Chemistry (ACS Publications).1

-

Sparsomycin Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - MDPI. 4

-

SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - ResearchGate. 2

-

In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection - Frontiers. 5

-

In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC. 3

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | In vitro drug interaction of ionophores with artemisinin and chloroquine against Plasmodium falciparum 3D7 blood-stage infection [frontiersin.org]

Engineering the Pyrrolidine-3-Carboxamide Chemotype: A Technical Whitepaper on Pharmacokinetics, Pharmacodynamics, and Lead Optimization

As a Senior Application Scientist overseeing small-molecule lead optimization, I frequently encounter flat, sp2-hybridized compound libraries that fail late-stage clinical trials due to poor solubility and off-target toxicity. The pyrrolidine-3-carboxamide scaffold offers a highly effective, three-dimensional alternative. The sp3-rich pyrrolidine ring provides conformational rigidity and improved aqueous solubility, while the 3-carboxamide moiety acts as a highly directional hydrogen bond donor/acceptor vector. This modularity at the N1, C3, and C4 positions allows medicinal chemists to precisely tune steric bulk and lipophilicity, making it a "privileged scaffold" for diverse therapeutic targets ranging from oncology to infectious diseases.

Pharmacodynamics (PD): Target-Specific Mechanisms of Action

The pharmacodynamic versatility of the pyrrolidine-3-carboxamide core stems from its ability to mimic peptide transition states and anchor into deep, hydrophilic protein pockets.

Immune Checkpoint Inhibition (LAG-3) Targeting the Lymphocyte Activation Gene-3 (LAG-3) with small molecules is notoriously difficult due to the flat nature of protein-protein interaction (PPI) interfaces. However, coupling a pyrrolidine-3-carboxylic acid core with specific aromatic amines yields potent LAG-3 binders[1]. The introduction of an ethylene bridge between the pyrrolidine core and the aromatic amine significantly enhances binding within the LAG-3 pocket, yielding dissociation constants ( KD ) below 5 µM[1]. The mechanism relies on the carboxamide's ability to anchor into the hydrophilic sub-pocket, disrupting the LAG-3/MHC Class II interaction and restoring T-cell anti-tumor immunity.

Antiviral Targeting (HIV-1 & HBV) The scaffold's structural geometry makes it an ideal protease inhibitor. In HIV-1, (R)-pyrrolidine-3-carboxamide derivatives act as highly potent P2 ligands; for instance, compound 34b achieves an exceptional IC50 of 0.32 nM by forming extensive hydrogen-bonding networks with the backbone residues of both wild-type and drug-resistant HIV-1 proteases[2]. Furthermore, in Hepatitis B Virus (HBV) research, pyrrolidine-3-carboxamide derivatives have been successfully developed as core protein allosteric modulators (CpAMs), disrupting viral capsid assembly[3].

Antimicrobial & Antimalarial Efficacy In Mycobacterium tuberculosis, pyrrolidine carboxamides act as direct inhibitors of the enoyl acyl carrier protein reductase (InhA). Unlike the frontline drug isoniazid, which requires activation by the KatG catalase-peroxidase, these analogs bind directly to InhA, effectively circumventing KatG-associated resistance mutations[4]. In malaria models, the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype (e.g., compound CWHM-1008) has demonstrated potent efficacy against multi-drug resistant Plasmodium falciparum strains (Dd2), achieving IC50 values as low as 21 nM[5].

Figure 1: Mechanism of action for LAG-3 inhibition by pyrrolidine-3-carboxamide analogs.

Pharmacokinetics (PK): ADME Profiling and Optimization

Overcoming Metabolic Liabilities The primary metabolic liability of the pyrrolidine ring is CYP450-mediated α -oxidation (typically via CYP3A4), leading to ring opening or dealkylation. To mitigate this, steric shielding around the N1 position or the introduction of electron-withdrawing groups is employed. In recent DEL-screened LAG-3 inhibitors, optimized compound 11 demonstrated robust metabolic stability, achieving a half-life ( t1/2 ) of 68.2 minutes and an intrinsic hepatic clearance ( Clint ) of 28.3 µL/mg/min in mouse liver microsomes[1].

In Vivo Clearance and Permeability Achieving oral bioavailability requires balancing aqueous solubility with membrane permeability. The antimalarial lead (+)-54b exemplifies this balance, exhibiting a long half-life of 4.4 hours in mice and achieving an oral ED99 of ~30 mg/kg/day[5]. Conversely, when targeting Gram-negative pathogens (e.g., bacterial biotin carboxylase), the outer membrane presents a formidable barrier. Studies show that while pyrrolidine-3-carboxamide derivatives possess high target affinity, their cellular MIC is drastically reduced (up to 32-fold) when combined with outer-membrane permeabilizers like PMBN[6]. This dictates that future PK optimization for Gram-negative targets must focus on fine-tuning the cLogP to bypass lipid bilayers.

Quantitative Data Summary

The following table synthesizes the PK/PD parameters of key analogs discussed, illustrating the scaffold's broad applicability.

| Compound / Analog | Target | PD Affinity (IC50 / KD ) | PK: Half-life ( t1/2 ) | PK: Clearance ( Clint ) | Key Structural Feature |

| Compound 11 | LAG-3 (Cancer) | KD < 5 µM | 68.2 min (Mouse) | 28.3 µL/mg/min | Ethylene bridge at N1 |

| Compound 34b | HIV-1 Protease | IC50 = 0.32 nM | N/A (In vitro focus) | N/A | (R)-stereocenter, 4-hydroxyphenyl |

| (+)-54b (CWHM-1008) | P. falciparum (Malaria) | IC50 = 21 nM (Dd2) | 4.4 hours (Mouse, in vivo) | Low clearance | 4-aryl-N-benzyl substitution |

| Compound d6 | InhA (M. tuberculosis) | IC50 = 10.05 µM | N/A | N/A | Direct binding (KatG-independent) |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Microscale Thermophoresis (MST) for PD Binding Affinity

Causality: We select MST over Surface Plasmon Resonance (SPR) because MST measures binding events in free solution. Immobilizing targets like LAG-3 onto a chip often obscures cryptic binding pockets required by highly specific pyrrolidine-3-carboxamide analogs.

-

Target Labeling: Label the purified target protein (e.g., LAG-3-His tag) using a RED-tris-NTA dye. Validation step: Centrifuge the labeled protein at 15,000 x g for 10 mins to remove aggregates, ensuring a uniform baseline fluorescence.

-

Ligand Titration: Prepare a 16-point serial dilution of the pyrrolidine-3-carboxamide analog in assay buffer (PBS, pH 7.4). Crucial Addition: Include 0.05% Pluronic F-127 in the buffer. This prevents the lipophilic analogs from non-specifically adsorbing to the glass capillaries, preventing false-positive binding curves.

-

Incubation & Measurement: Mix the labeled protein (final concentration ~10 nM) with the ligand dilutions. Incubate for 15 minutes at room temperature to reach thermodynamic equilibrium. Load into standard treated capillaries and measure using an MST instrument (e.g., Monolith NT.115) at 20% LED power and 40% MST power.

-

Data Validation: A valid run must show a stable initial fluorescence across all 16 capillaries (±10% variance). Calculate the KD using the law of mass action.

Protocol 2: In Vitro Microsomal Stability Assay for PK Profiling

Causality: Liver microsomes provide a rapid assessment of Phase I metabolism. We utilize a continuous NADPH regeneration system rather than a single bolus of NADPH to maintain a steady-state electron flow for CYP enzymes, preventing product inhibition and ensuring linear kinetics.

-

Preparation: Thaw mouse or human liver microsomes on ice. Prepare a 0.5 mg/mL microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

-

Compound Spiking: Add the pyrrolidine-3-carboxamide analog to a final concentration of 1 µM. Control System: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls to validate microsomal activity.

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Quenching & Analysis: Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

-

Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate t1/2 and Clint .

Figure 2: Iterative PK/PD optimization workflow for pyrrolidine-3-carboxamide development.

References

- He, X., et al. "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis." PMC / NIH.

- "Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant." PubMed / NIH.

- "Discovery and Optimization of LAG-3-Targeted Small Molecules via DNA-Encoded Chemical Library (DEL) Screening for Cancer Immunotherapy.

- "4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1." PMC / NIH.

- "Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase." PMC / NIH.

- "A patent review of hepatitis B virus core protein allosteric modul

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

Charting the Preclinical Safety Landscape of N-benzylpyrrolidine-3-carboxamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzylpyrrolidine-3-carboxamide represents a novel chemical entity with therapeutic potential, underscored by its structural components: a pyrrolidine ring, a common feature in numerous FDA-approved drugs, and a carboxamide group, both of which enhance molecular interactions and pharmacokinetic properties.[1][2][3] As this molecule advances through the drug discovery pipeline, a comprehensive understanding of its preclinical toxicity profile is paramount for ensuring human safety and regulatory approval. This guide provides a detailed framework for establishing the toxicity profile of N-benzylpyrrolidine-3-carboxamide in preclinical models. It outlines a strategic, multi-tiered approach encompassing acute, sub-chronic, genetic, and reproductive toxicology, grounded in established international guidelines. This document is designed to equip researchers and drug development professionals with the necessary protocols and rationale to navigate the preclinical safety assessment of this compound.

Introduction: The Scientific Imperative for a Robust Preclinical Toxicity Assessment

The N-benzylpyrrolidine-3-carboxamide scaffold integrates key pharmacophoric elements. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, offering a three-dimensional architecture that can be finely tuned to interact with biological targets.[3] Its derivatives are central to a wide array of therapeutic agents.[1][4] The carboxamide functional group is also a cornerstone of many pharmaceuticals, contributing to their metabolic stability and therapeutic efficacy.[5]

However, the pyrrolidine moiety can be susceptible to metabolic bio-activation to form reactive iminium ions and aminoaldehydes, which have potential genotoxic and mutagenic liabilities.[6] Therefore, a rigorous and systematic toxicological evaluation is not merely a regulatory formality but a scientific necessity to characterize the potential risks associated with N-benzylpyrrolidine-3-carboxamide. The primary objectives of the preclinical safety evaluation are to identify a safe starting dose for human trials, define potential target organs for toxicity, and establish safety parameters for clinical monitoring.[7]

This guide will detail the essential studies required to build a comprehensive safety profile for N-benzylpyrrolidine-3-carboxamide, in alignment with international regulatory standards.

Foundational Toxicity Assessment: Acute and Sub-Chronic Studies

The initial phase of in-vivo safety testing aims to determine the general toxicity of N-benzylpyrrolidine-3-carboxamide following single and repeated exposures.

Acute Oral Toxicity

The acute oral toxicity study provides initial information on the health hazards likely to arise from a single, short-term oral exposure to the test substance.[8] This study is crucial for classifying the compound and guiding dose selection for subsequent studies.[9][10]

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a minimal number of animals to classify a substance's toxicity.[11]

-

Animal Model: Typically, female rats are used as they are often considered the more sensitive sex.[12]

-

Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days of acclimatization is required before dosing.

-

Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[9] For a new chemical entity with unknown toxicity, a conservative starting dose is advisable.

-

Administration: The test substance is administered orally by gavage. The volume should generally not exceed 1 ml/100 g of body weight for aqueous solutions.[8]

-

Procedure:

-

A group of 3 female rats is dosed at the starting dose.

-

The animals are observed for mortality and clinical signs of toxicity, with special attention during the first 4 hours and then daily for 14 days.[13]

-

The outcome of the first step determines the subsequent steps, which may involve dosing at higher or lower fixed dose levels.[11]

-

-

Observations: Daily cage-side observations for changes in skin, fur, eyes, mucous membranes, behavior, and any signs of toxicity are recorded.[14] Body weights are recorded weekly.[13]

-

Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[8]

Data Presentation: Acute Oral Toxicity (OECD 423)

| Dose Level (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Gross Necropsy Findings |

| Example: 300 | 3 | |||

| Example: 2000 | 3 |

Sub-Chronic Oral Toxicity (90-Day Study)

Sub-chronic studies provide information on potential adverse effects from repeated exposure over a longer period, typically 90 days in rodents.[15] These studies help identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL), which is critical for setting safe human exposure levels.[16]

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents (OECD 408)

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used. Both sexes should be included, with at least 10 animals per sex per group.[16]

-

Dose Levels: At least three dose levels (low, mid, high) and a control group are used. The highest dose should induce some toxicity but not mortality, while the lowest dose should not produce any adverse effects.

-

Administration: The test substance is administered daily by oral gavage, 7 days a week, for 90 days.[17]

-

In-life Observations:

-

Clinical Signs: Detailed clinical observations are made daily.[17]

-

Body Weight and Food Consumption: Recorded weekly.[16]

-

Ophthalmology: Examinations are conducted before the start of the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for a comprehensive analysis of hematological and biochemical parameters.

-

-

Terminal Procedures:

-

At the end of the 90-day period, all animals are euthanized.

-

A full gross necropsy is performed on all animals.

-

Organ weights of key organs (liver, kidneys, brain, spleen, etc.) are recorded.

-

A comprehensive list of tissues is collected and preserved for histopathological examination.

-

Data Presentation: Sub-Chronic 90-Day Toxicity Study

Table 2a: Hematology and Clinical Chemistry (Mean ± SD)

| Parameter | Control | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|

| Hematology | ||||

| Hemoglobin (g/dL) | ||||

| Red Blood Cell Count (x10^6/µL) | ||||

| White Blood Cell Count (x10^3/µL) | ||||

| Clinical Chemistry | ||||

| Alanine Aminotransferase (ALT) (U/L) | ||||

| Aspartate Aminotransferase (AST) (U/L) | ||||

| Blood Urea Nitrogen (BUN) (mg/dL) |

| Creatinine (mg/dL) | | | | |

Table 2b: Organ Weights and Histopathological Findings

| Organ | Organ Weight (g) - High Dose vs. Control | Histopathological Findings (High Dose Group) |

|---|---|---|

| Liver | ||

| Kidneys | ||

| Spleen |

| Brain | | |

Genotoxicity Assessment

Genotoxicity testing is performed to identify substances that can cause genetic damage, such as gene mutations and chromosomal aberrations.[18] A standard battery of in vitro tests is required by regulatory agencies.[19]

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to detect gene mutations induced by a chemical.[18]

Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli are used, which carry mutations in genes involved in histidine or tryptophan synthesis, respectively.

-

Procedure:

-

The bacterial strains are exposed to various concentrations of N-benzylpyrrolidine-3-carboxamide, both with and without a metabolic activation system (S9 mix from rat liver).[18]

-

The mixture is plated on a minimal agar medium lacking the specific amino acid the bacteria need to grow.

-

After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.[20] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[19]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

-

Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are used.[20]

-

Procedure:

-

The cells are treated with at least three concentrations of N-benzylpyrrolidine-3-carboxamide for a short duration (3-4 hours) with and without S9 metabolic activation, and for a longer duration (21-24 hours) without S9.[20]

-

Following treatment, the cells are cultured to allow for cell division.

-

The cells are then harvested, stained, and scored for the presence of micronuclei.

-

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[20]

Workflow for In Vitro Genotoxicity Testing

Caption: Workflow for the in vitro genotoxicity assessment of N-benzylpyrrolidine-3-carboxamide.

Reproductive and Developmental Toxicity Screening

It is essential to evaluate the potential effects of N-benzylpyrrolidine-3-carboxamide on reproductive functions and embryonic development.[21] A screening study can provide initial information on these potential effects.[22]

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421)

-

Animal Model: Rats are typically used.

-

Dose Levels: At least three dose levels and a control group are used.

-

Administration: The test substance is administered daily to males for a minimum of four weeks and to females for two weeks before mating, during mating, throughout gestation, and until at least day 13 of lactation.[22]

-

Endpoints:

-

Parental Animals: Clinical observations, body weight, food consumption, mating and fertility parameters (e.g., conception rate), and gestation length are recorded. A gross necropsy and histopathology of reproductive organs are performed.[22]

-

Offspring: Number of live and dead pups, pup weight, sex ratio, and clinical signs are recorded. The physical development of the pups is monitored.

-

Data Presentation: Reproductive and Developmental Toxicity Screening

| Parameter | Control | Low Dose | Mid Dose | High Dose |

| Parental Effects | ||||

| Mating Index (%) | ||||

| Fertility Index (%) | ||||

| Gestation Length (days) | ||||

| Offspring Effects | ||||

| Number of Live Pups per Litter | ||||

| Pup Survival Index (Postnatal Day 4) | ||||

| Mean Pup Weight (Postnatal Day 13) |

Logical Flow for Preclinical Toxicity Assessment

Caption: A structured approach to the preclinical toxicity evaluation of N-benzylpyrrolidine-3-carboxamide.

Conclusion and Future Directions

The preclinical toxicity assessment of N-benzylpyrrolidine-3-carboxamide is a critical step in its development as a potential therapeutic agent. The studies outlined in this guide, from acute and sub-chronic toxicity to genotoxicity and reproductive toxicity screening, form the cornerstone of a robust safety evaluation that is aligned with international regulatory expectations.[23][24][25] The data generated from this comprehensive preclinical program will be instrumental in identifying potential hazards, defining a safe clinical starting dose, and ultimately, ensuring the safety of patients. A thorough and well-documented execution of these studies is essential for a successful Investigational New Drug (IND) application.

References

- Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC - NIH. (n.d.). National Institutes of Health.

- 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022, November 28). WuXi AppTec.

- Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.

- OECD Test Guideline 423 - Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17). National Toxicology Program.

- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). PDF.

- A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. (2011, March 18). PubMed.

- oecd guidelines for acute oral toxicity studies: an overview. (n.d.). International Journal of Research in Ayurveda and Pharmacy.

- OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program.

- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.

- ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. (2020, July 30). European Medicines Agency.

- Genetic Toxicology Services: GLP Genotoxicity. (n.d.). Pharmaron.

- Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. (2017, November 2). U.S. Food and Drug Administration.

- Sub-Acute and Sub-Chronic Toxicity Test. (n.d.). Nelson Labs.

- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration.

- OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. (2015, July 28). National Toxicology Program.

- Sub-Chronic and Chronic Toxicity Studies. (n.d.). Charles River Laboratories.

- Reproductive and Developmental Toxicities — Integrating Study Results to Assess Concerns. (n.d.). U.S. Food and Drug Administration.

- SUB-CHRONIC ORAL TOXICITY TESTING IN LABORATORY ANIMALS. (n.d.). International Feed Industry Federation.

- Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data. (n.d.). ECETOC.

- Reproductive and developmental toxicity testing: Examination of the extended one-generation reproductive toxicity study guideline. (2016, May 19). ResearchGate.

- Template For Subchronic Toxicity Study in Rodents. (2017, December 12). U.S. Food and Drug Administration.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). SpringerLink.

- Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock.

- Preclinical Assessment of Investigational Cellular and Gene Therapy Products. (n.d.). U.S. Food and Drug Administration.

- Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration.

- FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours.

- Pyrrolidine and Pyrrole:The Pillars of Medicinal Chemistry. (2025, December 23). Zhishang Chemical.

- Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). ResearchGate.

- Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. (n.d.). Benchchem.

- Method for preparing N-benzyl-3-pyrrolidone. (n.d.). Google Patents.

- N-Benzylpyrrolidine-3-carboxamide. (n.d.). Ambeed.com.

- ICH M3 (R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. (n.d.). European Medicines Agency.

- preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. (2025, January 7). World Journal of Pharmaceutical Science and Research.

- SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF CARBOXAMIDES. (n.d.). PDF.

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (n.d.). PMC.

- Study on the synthesis of N-benzyl-3-pyrrolidinone. (n.d.). ResearchGate.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024, February 4). RSIS International.

- N-Benzylpyrrolidine-3-carboxamide. (n.d.). BLD Pharm.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicintermediate.com [organicintermediate.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pjps.pk [pjps.pk]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. fda.gov [fda.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrap.net [ijrap.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. fda.gov [fda.gov]

- 13. oecd.org [oecd.org]

- 14. fda.gov [fda.gov]

- 15. criver.com [criver.com]

- 16. fda.gov [fda.gov]

- 17. ifif.org [ifif.org]

- 18. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 20. criver.com [criver.com]

- 21. fda.gov [fda.gov]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 25. wjpsronline.com [wjpsronline.com]

The Role of N-Benzylpyrrolidine-3-Carboxamide in CNS Drug Discovery: A Multitargeted Scaffold for Neurodegenerative Diseases

Executive Summary

The attrition rate in Central Nervous System (CNS) drug discovery remains notoriously high, driven largely by the inability of single-target therapies to modify the progression of complex, multifactorial conditions like Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). In response, medicinal chemistry has pivoted toward Multi-Target-Directed Ligands (MTDLs). Among the most promising chemotypes to emerge from this paradigm is the N-benzylpyrrolidine-3-carboxamide scaffold.

This in-depth technical guide explores the structural rationale, pharmacological profiling, and experimental validation of N-benzylpyrrolidine-3-carboxamide derivatives. By acting as a highly tunable pharmacophore, this scaffold successfully bridges the gap between symptomatic relief (via acetylcholinesterase inhibition) and disease modification (via β-secretase inhibition and amyloid-beta anti-aggregation)[1][2].

Structural Rationale and Mechanistic Causality

The design of CNS-active molecules requires a delicate balance between target affinity, aqueous solubility, and lipophilicity. The N-benzylpyrrolidine-3-carboxamide core is a masterclass in rational drug design, offering three distinct functional zones that synergize to engage multiple neurodegenerative targets[3].

The Pyrrolidine Core: The Basic Anchor

The saturated, five-membered pyrrolidine ring serves as the structural backbone. At physiological pH (7.4), the tertiary amine of the pyrrolidine ring is predominantly protonated. This cationic state is critical for target engagement, allowing the molecule to form strong cation-π interactions with the aromatic residues (e.g., Trp86) located deep within the Catalytic Active Site (CAS) of Acetylcholinesterase (AChE)[4].

The N-Benzyl Modification: Lipophilicity and PAS Engagement

The addition of an N-benzyl group serves a dual causality:

-

Pharmacokinetic (BBB Permeability): The aromatic ring significantly increases the topological polar surface area (TPSA) and calculated partition coefficient (cLogP), driving passive transcellular diffusion across the Blood-Brain Barrier (BBB)[2].

-

Pharmacodynamic (PAS Binding): In the context of AD, the Peripheral Anionic Site (PAS) of AChE—located at the entrance of the catalytic gorge—is responsible for accelerating the aggregation of Amyloid Beta (Aβ) into neurotoxic fibrils. The N-benzyl moiety engages in robust π-π stacking with PAS residues (specifically Trp286), simultaneously blocking acetylcholine access and halting AChE-induced Aβ fibrillogenesis[3].

The 3-Carboxamide Moiety: Hydrogen Bond Networking

The carboxamide group at the C3 position acts as a versatile hydrogen bond donor and acceptor. This is particularly vital for engaging β-Secretase 1 (BACE-1) , the rate-limiting enzyme in Aβ production. The carboxamide oxygen and nitrogen form critical hydrogen bonds with the catalytic aspartate dyad (Asp32 and Asp228) of BACE-1, effectively shutting down the amyloidogenic pathway[5].

Diagram 1: Rational Design and Structure-Activity Relationship (SAR) Logic of the Scaffold.

Key CNS Targets and Pharmacological Profiling

The true value of the N-benzylpyrrolidine-3-carboxamide scaffold lies in its pleiotropic activity. Recent lead optimization campaigns have demonstrated its efficacy across a spectrum of neurodegenerative targets[2][6].

Dual Cholinesterase Inhibition (AChE / BChE)

While early AD is characterized by AChE-driven acetylcholine depletion, advanced AD sees a compensatory upregulation of Butyrylcholinesterase (BChE). N-benzylpyrrolidine derivatives act as dual inhibitors, restoring cholinergic signaling across all stages of the disease. The length of the linker between the pyrrolidine core and the carboxamide substituents dictates the selectivity ratio between AChE and BChE[3].

BACE-1 Inhibition and Aβ Disassembly

By targeting the aspartate dyad of BACE-1, these compounds prevent the cleavage of the Amyloid Precursor Protein (APP). Furthermore, ex vivo studies indicate that the scaffold not only prevents new Aβ formation but also promotes the disassembly of pre-existing Aβ aggregates, likely due to its interference with the PAS-AChE-Aβ complex[2][5].

Diagram 2: Multi-target Signaling and Inhibition Pathway in Alzheimer's Disease.

Quantitative Data: In Vitro Profiling

To contextualize the efficacy of this chemotype, the following table summarizes the typical in vitro pharmacological profile of optimized N-benzylpyrrolidine-3-carboxamide lead compounds compared to standard reference drugs (e.g., Donepezil)[3][4].

| Compound Class / Reference | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | BACE-1 IC₅₀ (µM) | BBB Permeability ( Pe×10−6 cm/s) |

| Optimized N-Benzylpyrrolidine Leads | 0.45 – 1.20 | 2.10 – 4.50 | 1.50 – 3.80 | 12.5 – 18.4 (High) |

| Donepezil (Reference) | 0.014 | 5.60 | > 50.0 | 10.2 (High) |

| Unsubstituted Pyrrolidine Core | > 50.0 | > 50.0 | > 100.0 | 2.1 (Low) |

Note: The addition of the N-benzyl group increases BBB permeability by nearly an order of magnitude while shifting the molecule from an inactive precursor to a potent MTDL.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the core assays used to validate the efficacy and CNS penetrance of N-benzylpyrrolidine-3-carboxamide derivatives.

Protocol A: Modified Ellman’s Assay for AChE/BChE Kinetics

This assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with DTNB to produce a quantifiable yellow anion.

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 15 mM ATCI (acetylthiocholine iodide) in deionized water.

-

Enzyme Standardization: Dissolve human recombinant AChE (or BChE) in the phosphate buffer to a final working concentration of 0.03 U/mL.

-

Equilibration (Critical Step): In a 96-well microplate, combine 160 µL of buffer, 10 µL of the test compound (dissolved in DMSO, spanning a concentration gradient from 0.01 to 100 µM), and 10 µL of the enzyme solution. Incubate at 37°C for exactly 15 minutes.

-

Causality: This pre-incubation period is mandatory. It allows the N-benzylpyrrolidine inhibitor to establish thermodynamic equilibrium with the enzyme's PAS and CAS before the substrate introduces competitive kinetics.

-

-

Reaction Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATCI to initiate the enzymatic cleavage.

-

Kinetic Quantification: Read the absorbance continuously at 412 nm for 5 minutes using a microplate spectrophotometer. Calculate the IC₅₀ utilizing non-linear regression analysis (GraphPad Prism).

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Because CNS drugs must cross the BBB, the PAMPA-BBB assay is used to predict passive transcellular permeability.

-

Lipid Matrix Preparation: Dissolve porcine brain lipid (PBL) extract in dodecane to a concentration of 20 mg/mL.

-

Artificial Membrane Construction: Carefully apply 4 µL of the PBL solution to the PVDF membrane filter (0.45 µm pore size) of the donor plate.

-

Causality: The PBL/dodecane mixture accurately mimics the specific lipid composition and lipophilic environment of the human blood-brain barrier, ensuring high predictive validity for in vivo CNS penetrance.

-

-

System Assembly: Add 300 µL of reference buffer (pH 7.4) to the acceptor wells. Add 150 µL of the test compound (100 µM in buffer containing 1% DMSO) to the donor wells.

-

Incubation: Sandwich the donor plate over the acceptor plate. Incubate at room temperature for 18 hours in a humidified, vibration-free environment to prevent membrane disruption.

-

LC-MS/MS Analysis: Separate the plates. Extract the buffer from both the donor and acceptor wells. Quantify the exact concentration of the compound using LC-MS/MS and calculate the effective permeability ( Pe ). A Pe>4.0×10−6 cm/s validates the compound as highly CNS-permeable.

Conclusion

The N-benzylpyrrolidine-3-carboxamide chemotype represents a highly sophisticated, rational approach to CNS drug discovery. By combining the basicity of the pyrrolidine core, the hydrogen-bonding capacity of the carboxamide, and the lipophilic, PAS-targeting nature of the N-benzyl group, researchers can generate potent Multi-Target-Directed Ligands. As the pharmaceutical industry shifts away from the "one-target, one-drug" dogma for neurodegenerative diseases, this self-validating scaffold provides a robust foundation for the next generation of Alzheimer's and Parkinson's therapeutics.

References

-

Cacabelos R., Naidoo V., Corzo L., Cacabelos N., Carril J.C. (2021). "Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity." International Journal of Molecular Sciences, 22(24), 13302. Available at:[Link]

-

Shrivastava, S. K., et al. (2021). "Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease." Bioorganic Chemistry, 111, 104922. Available at:[Link]

-

He, X., et al. (2006). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors..." Journal of Medicinal Chemistry, 49(21), 6308-6323. Available at:[Link]

-

J. Med. Chem. (2022). "Discovery and In Vivo Proof of Concept of a Highly Potent Dual Inhibitor of Soluble Epoxide Hydrolase and Acetylcholinesterase for the Treatment of Alzheimer's Disease." ACS Publications. Available at:[Link]

-

J. Med. Chem. (2021). "Discovery and Optimization of a Novel Spiropyrrolidine Inhibitor of β-Secretase (BACE1) through Fragment-Based Drug Design." ACS Publications. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

N-Benzylpyrrolidine-3-Carboxamide: A Versatile sp³-Rich Scaffold in Modern Medicinal Chemistry

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in contemporary drug discovery. N-benzylpyrrolidine-3-carboxamide (CAS: 115687-29-1) represents a privileged chemical building block that perfectly encapsulates this shift. By offering conformational restriction, tunable vectors for late-stage functionalization, and favorable physicochemical properties, this scaffold has become instrumental in developing novel therapeutics, particularly in the realm of infectious diseases and central nervous system (CNS) disorders.

This technical guide explores the structural rationale, synthetic accessibility, and a pivotal case study demonstrating the application of N-benzylpyrrolidine-3-carboxamides as orally efficacious antimalarial agents [1].

Structural Rationale and Physicochemical Profile

The utility of N-benzylpyrrolidine-3-carboxamide stems from its highly modular nature:

-